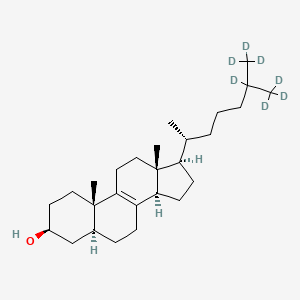
Epsilon-(gamma-glutamyl)-lysine (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epsilon-(gamma-glutamyl)-lysine (TFA) is a compound formed by the enzymatic action of gamma-glutamyl transferase. This enzyme facilitates the transfer of gamma-glutamyl groups from glutamyl peptides to other peptides or water. The compound plays a significant role in various biological processes, including amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Epsilon-(gamma-glutamyl)-lysine (TFA) involves the enzymatic action of gamma-glutamyl transferase. The enzyme catalyzes the transfer of the gamma-glutamyl group from a donor molecule to the lysine residue. The reaction conditions typically include an optimal pH of 8.0 and a temperature of 37°C .
Industrial Production Methods: Industrial production of gamma-glutamyl compounds, including Epsilon-(gamma-glutamyl)-lysine (TFA), often employs microbial fermentation. This method is cost-effective and environmentally friendly, utilizing renewable biomass as the raw material .
Analyse Des Réactions Chimiques
Types of Reactions: Epsilon-(gamma-glutamyl)-lysine (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted gamma-glutamyl compounds .
Applications De Recherche Scientifique
Epsilon-(gamma-glutamyl)-lysine (TFA) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Epsilon-(gamma-glutamyl)-lysine (TFA) involves the enzymatic transfer of the gamma-glutamyl group to the lysine residue. This process is facilitated by gamma-glutamyl transferase, which plays a crucial role in maintaining cellular redox homeostasis and detoxifying xenobiotics . The molecular targets include various peptides and amino acids, and the pathways involved are primarily related to the gamma-glutamyl cycle .
Comparaison Avec Des Composés Similaires
Gamma-glutamylcysteine: Another gamma-glutamyl compound involved in glutathione synthesis.
Gamma-glutamylglutamine: Known for its role in stabilizing glutamine in aqueous solutions.
Uniqueness: Epsilon-(gamma-glutamyl)-lysine (TFA) is unique due to its specific enzymatic formation and its involvement in a wide range of biological processes. Its ability to participate in various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C13H22F3N3O7 |
|---|---|
Poids moléculaire |
389.32 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H21N3O5.C2HF3O2/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19;3-2(4,5)1(6)7/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t7-,8-;/m0./s1 |
Clé InChI |
IFWOIXLZOCCWNI-WSZWBAFRSA-N |
SMILES isomérique |
C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


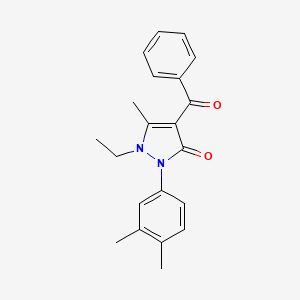


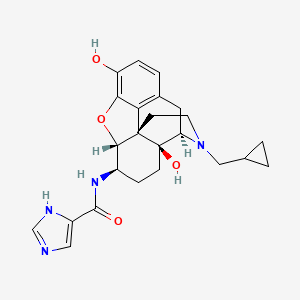

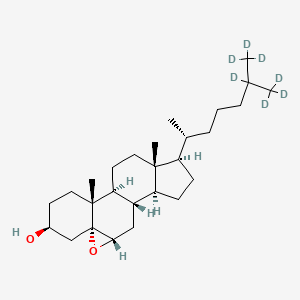
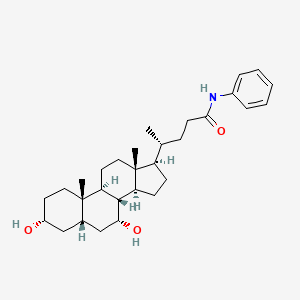

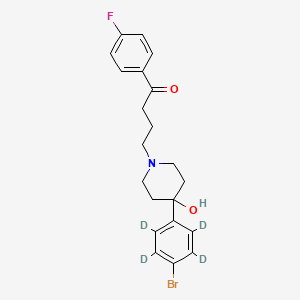

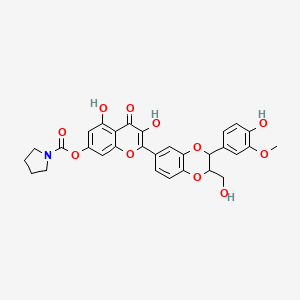

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
